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Compound of Interest

Compound Name: 2-Chloro-6-fluoroaniline

Cat. No.: B1301955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chloro-6-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and

agrochemicals. This document details nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, along with the methodologies for their acquisition, to support

research and development activities.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-chloro-6-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The data presented here was recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 2-Chloro-6-fluoroaniline (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0 - 7.2 Triplet (t) 1H Ar-H (H4)

~6.8 - 6.9
Doublet of doublets

(dd)
1H Ar-H (H5)

~6.7 - 6.8
Doublet of doublets

(dd)
1H Ar-H (H3)

~3.8 - 4.5 Broad singlet (br s) 2H -NH₂

Note: The predicted chemical shifts and multiplicities are based on the analysis of similar

substituted anilines. The broadness of the -NH₂ signal is due to quadrupole broadening and

potential hydrogen exchange.

Table 2: ¹³C NMR Spectroscopic Data for 2-Chloro-6-fluoroaniline

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

Assignment

156.38 Doublet (d) J(C-F) = 235.2 C-F (C6)

142.57 Doublet (d) J(C-F) = 2.0 C-NH₂ (C1)

116.10 Doublet (d) J(C-F) = 7.6 C-H

115.69 Doublet (d) J(C-F) = 22.4 C-H

Not Reported - - C-Cl (C2)

Not Reported - - C-H

Note: The carbon attached to fluorine and adjacent carbons exhibit splitting due to C-F

coupling. The assignments are based on the provided data and require confirmation by 2D

NMR techniques for unambiguous assignment. Some carbon signals were not reported in the

available source.

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands for 2-Chloro-6-fluoroaniline

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium, Sharp

N-H symmetric and

asymmetric stretching (primary

amine)

3000 - 3100 Medium Aromatic C-H stretching

1600 - 1650 Strong N-H bending (scissoring)

1450 - 1600 Medium to Strong Aromatic C=C stretching

1200 - 1350 Strong
C-N stretching (aromatic

amine)

1100 - 1200 Strong C-F stretching

700 - 800 Strong C-Cl stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The following data is predicted for electron ionization (EI) mass spectrometry.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Chloro-6-fluoroaniline

m/z (Mass-to-Charge
Ratio)

Proposed Fragment Ion Neutral Loss

145/147 [M]⁺˙ -

110 [M - Cl]⁺ Cl

126 [M - F]⁺ F

118 [M - HCN]⁺˙ HCN

93 [C₆H₄F]⁺ C, H, N, Cl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1301955?utm_src=pdf-body
https://www.benchchem.com/product/b1301955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The presence of two mass units for the molecular ion and chlorine-containing fragments

(e.g., 145/147) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1

ratio.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for 2-chloro-6-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-chloro-6-fluoroaniline is dissolved in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00

ppm).

¹H NMR Data Acquisition: The spectrum is acquired on a 400 MHz or higher field

spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time

of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added

to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition: The spectrum is acquired on the same instrument, typically at a

frequency of 100 MHz. A proton-decoupled pulse sequence is used. Due to the low natural

abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay (e.g., 2-5 seconds) are often required to obtain a spectrum with adequate

signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal (e.g., diamond) is

cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. A

small amount of solid 2-chloro-6-fluoroaniline is placed directly onto the crystal, and

pressure is applied to ensure good contact.

Sample Preparation (KBr Pellet): Approximately 1-2 mg of 2-chloro-6-fluoroaniline is finely

ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16

to 32 scans are co-added to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A dilute solution of 2-chloro-6-fluoroaniline in a volatile solvent (e.g.,

methanol, dichloromethane) is prepared. The sample is introduced into the ion source via a

direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: The sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is

generated.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the

complementary nature of the different techniques for structural elucidation.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis of a chemical sample.
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Complementary Spectroscopic Information for Structural Elucidation
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Caption: Logical relationship of complementary spectroscopic techniques.

To cite this document: BenchChem. [Spectroscopic Data of 2-Chloro-6-fluoroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301955#2-chloro-6-fluoroaniline-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1301955?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

